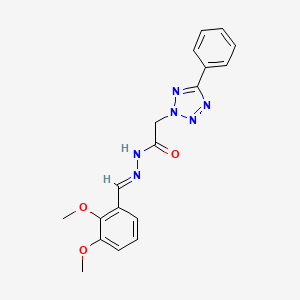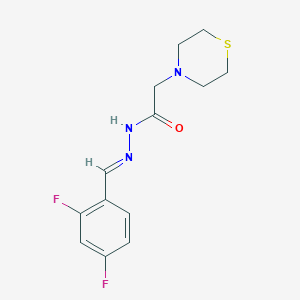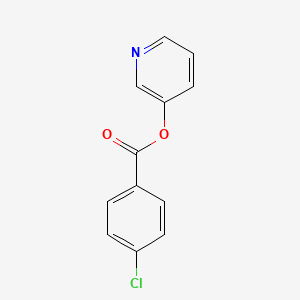
3-benzyl-1-(5-chloro-2-pyridinyl)-2,5-pyrrolidinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step reactions, including cyclization, substitution, and refinement processes. For compounds similar to 3-benzyl-1-(5-chloro-2-pyridinyl)-2,5-pyrrolidinedione, synthesis methods may include direct methods or refined by full matrix least squares with anisotropic thermal parameters for non-hydrogen atoms (Moustafa & Girgis, 2007). Such processes aim to achieve precise molecular configurations, often requiring specific reaction conditions and catalysts to direct the synthesis pathway effectively.
Molecular Structure Analysis
The molecular structure of related compounds reveals significant insights into the spatial arrangement and potential reactivity of 3-benzyl-1-(5-chloro-2-pyridinyl)-2,5-pyrrolidinedione. X-ray crystallography is a common method used to determine the crystal and molecular structure, providing detailed information on bond lengths, valency angles, and the three-dimensional arrangement of atoms within the molecule. Studies have shown that similar compounds exhibit monoclinic and triclinic crystal systems with specific space groups, indicating a complex molecular geometry that impacts their chemical behavior (Amirnasr et al., 2002).
Chemical Reactions and Properties
Chemical reactions involving pyrrolidinedione derivatives typically explore their reactivity under various conditions, focusing on substitution reactions, cyclization, and interaction with other chemical entities. The reactivity is often influenced by the presence of functional groups, which can undergo transformations leading to new compounds with distinct properties. For instance, the introduction of substituents at specific positions on the pyrrolidinedione ring can significantly alter the compound's reactivity and its potential applications in chemical synthesis (Sosnovskikh et al., 2014).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystalline structure, are crucial for understanding their behavior in different environments and applications. The solubility in various solvents, thermal stability, and crystallinity can influence their use in chemical synthesis and potential pharmaceutical applications. Studies on related compounds have employed techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to assess these properties comprehensively.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards other compounds, are pivotal in defining the applications of 3-benzyl-1-(5-chloro-2-pyridinyl)-2,5-pyrrolidinedione. Investigations into the electron distribution, molecular orbitals, and potential reaction sites within the molecule can provide insights into its reactivity patterns. Such analyses are often conducted using computational chemistry methods, including density functional theory (DFT), to predict the compound's behavior in chemical reactions (Louroubi et al., 2019).
属性
IUPAC Name |
3-benzyl-1-(5-chloropyridin-2-yl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2/c17-13-6-7-14(18-10-13)19-15(20)9-12(16(19)21)8-11-4-2-1-3-5-11/h1-7,10,12H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRYIZPGVIDFVRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=NC=C(C=C2)Cl)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 7186479 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(1H-benzimidazol-2-yl)ethyl]-3-phenylpropanamide](/img/structure/B5528617.png)
![2-{[2-(4-fluorophenyl)-1-azetidinyl]carbonyl}-3,5,7-trimethyl-1H-indole](/img/structure/B5528630.png)
![1,1'-[1-(2-amino-4,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone](/img/structure/B5528638.png)

![1,6-diethyl-3,4-dimethyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione](/img/structure/B5528646.png)
![methyl N-methyl-N-[(4-nitrophenyl)sulfonyl]glycinate](/img/structure/B5528653.png)
![4-methyl-3-(4-methylphenyl)-8,9,10,11-tetrahydro-7H-benzo[c]furo[2,3-f]chromen-7-one](/img/structure/B5528658.png)
![5-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5528664.png)


![1-(4-methylphenyl)-4-[3-(5-methyl-1H-1,2,4-triazol-3-yl)propanoyl]-2-piperazinone](/img/structure/B5528705.png)


![[4-(2-morpholin-4-ylbenzoyl)-1,4-oxazepan-6-yl]methanol](/img/structure/B5528738.png)